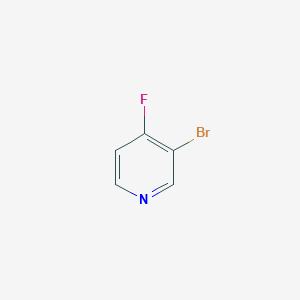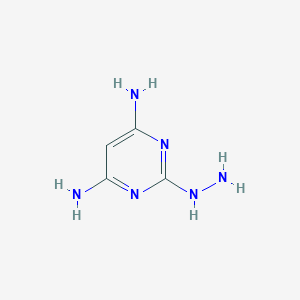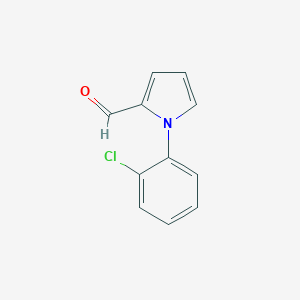![molecular formula C42H80O7P2 B038503 Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester CAS No. 115035-49-9](/img/structure/B38503.png)
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester is a chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs and materials. In
Wirkmechanismus
The mechanism of action of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester is not well understood. However, it is believed to act as a phosphonate ester, which can undergo hydrolysis to produce phosphonic acid. This acid can then react with various biological molecules, such as enzymes and receptors, to produce a range of biochemical and physiological effects.
Biochemical and physiological effects
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties. In addition, it has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to the development of new drugs and materials. However, one of the main limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and care should be taken when handling it in the lab.
Zukünftige Richtungen
There are many potential future directions for the use of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester in scientific research. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. It is also possible that this compound could be used in the development of new materials with unique properties, such as high strength and durability. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to new discoveries and applications in the future.
Synthesemethoden
The synthesis of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester involves the reaction of isodecyl phenol with phosphorus trichloride to form isodecyl phenyl phosphite. This intermediate is then reacted with isodecyl alcohol and 2-bromo-1-methylethyl propionate to produce the final product.
Wissenschaftliche Forschungsanwendungen
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the development of new drugs and materials. It is also used in the preparation of phosphonate-containing polymers, which have applications in the fields of biomedicine, catalysis, and materials science.
Eigenschaften
CAS-Nummer |
115035-49-9 |
|---|---|
Produktname |
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester |
Molekularformel |
C42H80O7P2 |
Molekulargewicht |
759 g/mol |
IUPAC-Name |
1-[2-[bis(8-methylnonoxy)phosphanyloxy]propoxy]propan-2-yl 8-methylnonyl phenyl phosphite |
InChI |
InChI=1S/C42H80O7P2/c1-37(2)27-19-12-9-15-24-32-44-50(45-33-25-16-10-13-20-28-38(3)4)47-40(7)35-43-36-41(8)48-51(49-42-30-22-18-23-31-42)46-34-26-17-11-14-21-29-39(5)6/h18,22-23,30-31,37-41H,9-17,19-21,24-29,32-36H2,1-8H3 |
InChI-Schlüssel |
OFTCSTKUZLMDSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC(C)COCC(C)OP(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC(C)COCC(C)OP(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
Andere CAS-Nummern |
115035-49-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)

![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)







